Chroman-5-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-5-ylmethanamine |
InChI |
InChI=1S/C10H13NO/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5H,2,4,6-7,11H2 |
InChI Key |
OOSYIPBHQFCHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)CN |
Origin of Product |
United States |
Synthetic Methodologies for Chroman 5 Ylmethanamine and Its Derivatives
Foundational Strategies for Chroman Ring Construction
The chroman ring system, a bicyclic ether, is a common structural motif in natural products and synthetic compounds. Its synthesis has been approached through various strategies, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful and widely employed strategy for constructing the chroman ring. These reactions typically involve the formation of a carbon-oxygen bond to close the heterocyclic ring.
One notable approach involves the visible-light-induced cascade radical cyclization of o-(allyloxy)arylaldehydes and related substrates. rsc.org This method allows for the synthesis of sulfone-functionalized chroman-4-ones and chromans in good to excellent yields under mild, transition-metal-free conditions. rsc.org Similarly, a cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes can be used to produce functionalized chroman-4-ones. rsc.org This process is believed to proceed through the intramolecular addition of an in-situ generated acyl radical onto the alkene. rsc.org
Another innovative intramolecular approach is the palladium-catalyzed aryloxycarbonylation. The synthesis of chroman-2,4-diones has been achieved through a ring-opening/ring-closing reaction of 3-iodochromone, which involves an intramolecular aryloxycarbonylation-cyclization step. acs.org Furthermore, intramolecular Wittig reactions have been utilized to synthesize 4H-chromen-4-ones from the silyl (B83357) esters of O-acyl(aroyl)salicylic acids. acs.orgorganic-chemistry.org This one-pot cyclization offers an efficient route to chromones, which are important precursors for chroman synthesis. organic-chemistry.org
The table below summarizes key intramolecular cyclization strategies for chroman ring construction.
| Reaction Type | Starting Materials | Key Features |
| Visible-light-induced cascade radical cyclization | o-(allyloxy)arylaldehydes, o-(homoallyloxy)arylaldehydes | Transition-metal-free, mild conditions rsc.org |
| Cascade radical cyclization-coupling | 2-(allyloxy)arylaldehydes | Forms functionalized chroman-4-ones rsc.org |
| Palladium-catalyzed intramolecular aryloxycarbonylation | 3-Iodochromone | Ring-opening/ring-closing mechanism acs.org |
| Intramolecular Wittig Reaction | Silyl esters of O-acyl(aroyl)salicylic acids | One-pot synthesis of 4H-chromen-4-ones acs.orgorganic-chemistry.org |
Baker–Venkataraman and Claisen Ester Rearrangements in Chromone (B188151) Synthesis
The Baker–Venkataraman rearrangement is a classic and frequently used method for the synthesis of chromones, which can be subsequently reduced to chromans. This reaction involves the base-catalyzed rearrangement of 2-acetoxyacetophenones to form 1,3-diketones, which then undergo acid-catalyzed cyclodehydration to yield the chromone core. wikipedia.org The mechanism proceeds through the formation of an enolate followed by an acyl transfer. wikipedia.org A "soft-enolization" variation of this rearrangement has been developed for the total synthesis of dirchromones and related 2-substituted chromones, expanding the scope of this methodology. nih.govacs.orgacs.org
The Claisen rearrangement, another powerful tool in chroman synthesis, involves the thermal or microwave-assisted rearrangement of allyl phenyl ethers. A domino sequence combining a Claisen rearrangement with a 6-endo-trig-cyclization of allyl phenyl ethers bearing an enone substituent can furnish functionalized chroman-4-ones. thieme-connect.com This approach has been successfully applied to the synthesis of natural products like tabchromones A and B. thieme-connect.com Similarly, a tandem Claisen rearrangement/6-endo cyclization approach has been used for allylated and prenylated chromones. lookchem.com The Claisen condensation of acetophenones with appropriate esters has also been optimized to provide an efficient route to 2-(2-phenylethyl)chromones. nih.gov
The following table highlights the key aspects of these rearrangement reactions in chromone and chroman synthesis.
| Rearrangement | Starting Materials | Key Intermediates/Products |
| Baker–Venkataraman | 2-Acetoxyacetophenones | 1,3-Diketones, Chromones wikipedia.org |
| Claisen Rearrangement | Allyl phenyl ethers | o-Allylphenols, Chroman-4-ones thieme-connect.com |
| Claisen Condensation | Acetophenones and esters | 1,3-Diketones, 2-(2-phenylethyl)chromones nih.gov |
Knoevenagel Condensation and Related Reactions in Benzopyranone Formation
The Knoevenagel condensation is a nucleophilic addition reaction between an aldehyde or ketone and an active hydrogen compound, often catalyzed by a weak base. sigmaaldrich.comwikipedia.org This reaction is instrumental in the formation of α,β-unsaturated carbonyl compounds, which can serve as precursors for benzopyranones (chromones). sigmaaldrich.com For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine (B6355638) yields a conjugated enone, demonstrating a typical Knoevenagel condensation. wikipedia.org
Microwave-assisted Knoevenagel condensation of 3-formyl chromones with specific acetic acid derivatives has been employed to synthesize 1-(6,8-dimethylcoumarin-4-yl)-2-(chroman-3-yl)ethenes under solvent-free conditions. tsijournals.com The development of greener synthetic methods, such as using sonication or catalyst-free, water-mediated conditions, has made the Knoevenagel condensation an even more attractive strategy. bhu.ac.inrsc.org These methods often lead to excellent yields in shorter reaction times. bhu.ac.in
The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the withdrawing groups on the nucleophile, results in condensation accompanied by decarboxylation. wikipedia.org This modification further expands the synthetic utility of the Knoevenagel reaction in building complex molecular frameworks. wikipedia.org
ortho-Directed Metalation and Ring Closure
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with various electrophiles. wikipedia.org
In the context of chroman synthesis, the α-lithiobenzyloxy group, generated from aryl benzyl (B1604629) ethers, can act as a DMG, facilitating ortho-lithiation. researchgate.net The resulting dianions can react with electrophiles like dihalosilanes to form silachroman derivatives. researchgate.net This strategy offers a direct route to ortho-functionalized precursors for chroman ring closure. The choice of base is crucial, with strong bases like n-BuLi, s-BuLi, or t-BuLi being commonly employed. uwindsor.ca
Expedited Synthesis via Microwave Irradiation
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. researchgate.net This technology has been successfully applied to various steps in chroman and chromone synthesis.
For instance, microwave irradiation promotes the domino Claisen rearrangement–oxa-Michael addition sequence to furnish functionalized chroman-4-ones. thieme-connect.com It has also been used to facilitate the synthesis of chromenes, which are closely related to chromans, through alcohol dehydrogenation catalyzed by manganese(II) or cobalt(II) complexes with chroman-4-one amino ligands. researchgate.netbenthamdirect.com The synthesis of various heterocyclic compounds, including chromenes, has been achieved efficiently using this method. benthamdirect.com
Furthermore, microwave heating has been employed to effect the ring cyclization step in chromone synthesis, often providing a faster and more efficient alternative to conventional heating. ijrpc.com The use of microwave irradiation in Knoevenagel condensations has also been shown to be a green and efficient method for producing chromene derivatives. tsijournals.comresearchgate.net
Regioselective Introduction of the Aminomethyl Moiety at C-5 Position
Once the chroman ring is constructed, the next critical step is the regioselective introduction of the aminomethyl group at the C-5 position. This functionalization can be challenging due to the potential for reaction at other positions on the aromatic ring.
Transition metal-catalyzed C-H activation has become a prominent strategy for the site-selective functionalization of chromones. nih.gov The keto group of the chromone can act as a directing group, facilitating C-H activation at the C-5 position. nih.govresearchgate.net Iridium catalysts, such as [Cp*IrCl2]2, have been shown to be effective for the C-5 alkynylation and arylation of chromones. nih.gov The proposed mechanism for these reactions involves the formation of a metallacycle intermediate. nih.gov Ruthenium(II) catalysts have also been used for the regioselective C-5 alkenylation of quinazolinone-coumarin conjugates, where an amide group acts as a weak directing group. nih.gov
While direct C-5 amination of the chroman ring itself is less commonly reported, functionalization at other positions followed by rearrangement or conversion is a viable strategy. For instance, methods for introducing an aminomethyl group at the C-3 position of chromones are well-established. nih.govresearchgate.net These methods often involve a Mannich reaction followed by further transformations. nih.govresearchgate.net Although not directly at the C-5 position, these methodologies highlight the potential for developing regioselective amination strategies for the chroman scaffold.
Recent research has also focused on the C-5 functionalization of other heterocyclic systems, such as the direct iodination of indoles at the C-5 position, which could potentially be adapted for chroman systems. rsc.org
The table below outlines some of the key methods for regioselective functionalization that could be relevant for the synthesis of chroman-5-ylmethanamine.
| Reaction Type | Catalyst/Reagent | Position | Key Features |
| C-H Alkynylation | Iridium(III) | C-5 | Chelation-assisted, regioselective nih.govresearchgate.net |
| C-H Arylation | Iridium(III) | C-5 | Proceeds via C-H cleavage and transmetalation nih.gov |
| C-H Alkenylation | Ruthenium(II) | C-5 | Amide as a weak directing group nih.gov |
Precursor Synthesis and Functionalization Pathways for this compound Precursors
The journey towards this compound begins with the synthesis of suitable precursors, primarily chroman-5-carbaldehyde or chroman-5-carbonitrile. The chroman ring system itself can be constructed through various methods, including the reaction of phenols with α,β-unsaturated aldehydes or their acetals under basic or acidic conditions. oup.comijrpc.com For instance, the condensation of a substituted phenol (B47542) with an appropriate aldehyde can lead to the formation of the chroman core. oup.com
Once the chroman scaffold is in place, functionalization at the 5-position is necessary to introduce a group that can be converted into the aminomethyl moiety. A common strategy is the formylation of a pre-existing chroman structure to yield chroman-5-carbaldehyde. This can be achieved using reagents like dichloromethyl methyl ether and a Lewis acid such as titanium tetrachloride (TiCl₄). nih.gov Another approach involves the introduction of a cyano group to form chroman-5-carbonitrile. The synthesis of chroman-2-carbonitrile, for example, has been achieved through the reaction of salicylic (B10762653) aldehyde with malononitrile. While this example is for the 2-position, similar strategies can be adapted for the 5-position depending on the starting materials and reaction conditions.
The functionalization of natural phenols is also a relevant pathway, where existing phenolic compounds are chemically modified to introduce the necessary functional groups for subsequent reactions. nih.gov These precursor synthesis and functionalization steps are foundational for the eventual construction of this compound.
Reductive Amination and Alternative Amination Strategies
With the precursor, typically chroman-5-carbaldehyde, in hand, the most direct and widely employed method for the synthesis of this compound is reductive amination. derpharmachemica.comlibretexts.org This one-pot reaction involves the treatment of the aldehyde with an amine source, such as ammonia, in the presence of a reducing agent. derpharmachemica.comlibretexts.org The reaction proceeds through the in situ formation of an imine intermediate, which is then immediately reduced to the corresponding primary amine.
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Sodium cyanoborohydride is particularly noted for its chemoselectivity, as it preferentially reduces the imine over the aldehyde, minimizing side reactions. The reaction is typically carried out in polar protic solvents like methanol (B129727) or ethanol (B145695) under mild conditions.
Alternative strategies for introducing the amine functionality exist. One such method is the reduction of a nitrile, such as chroman-5-carbonitrile. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Another approach involves the reduction of an oxime, which can be formed from the corresponding aldehyde. Stannous chloride has been reported as a low-cost and effective reagent for the reduction of oximes to primary amines. derpharmachemica.com
Below is a table summarizing common reductive amination conditions:
| Amine Source | Reducing Agent | Solvent | Typical Conditions |
| Ammonia | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature |
| Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Mildly acidic pH |
| Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | pH 6-7 |
Advanced Derivatization and Structural Diversification of the this compound Scaffold
The this compound scaffold serves as a versatile building block for the creation of a diverse library of compounds through various chemical transformations. These derivatizations are crucial for modulating the physicochemical properties and biological activities of the parent molecule.
Synthesis of Sulfonamide Derivatives
Sulfonamide derivatives of this compound can be readily prepared by reacting the primary amine with a variety of sulfonyl chlorides in the presence of a base. researchgate.netmdpi.comresearchgate.net This reaction leads to the formation of a stable sulfonamide linkage. The choice of sulfonyl chloride allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. For instance, reacting this compound with different aryl or alkyl sulfonyl chlorides would yield a library of N-(chroman-5-ylmethyl)sulfonamides. researchgate.netrjptonline.org The synthesis of N-(2,7-dimethyl-2-alkyl-2H-chromen-6-yl)sulfonamide derivatives has been reported, showcasing the versatility of this reaction on the chroman scaffold. researchgate.net
Preparation of Urea (B33335) and Thiourea (B124793) Analogues
The primary amine of this compound is a nucleophile that can react with isocyanates and isothiocyanates to form urea and thiourea analogues, respectively. mdpi.comtsijournals.com The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate in a suitable solvent. mdpi.com Similarly, thiourea derivatives can be prepared by reacting the amine with an isothiocyanate. mdpi.comresearchgate.net These reactions are generally high-yielding and allow for the introduction of a diverse set of substituents based on the choice of the isocyanate or isothiocyanate reactant. The synthesis of thiourea from urea has also been described, providing an alternative route to these derivatives. google.com
Molecular Hybridization with Other Heterocyclic Systems
Molecular hybridization is a powerful strategy in drug discovery that combines two or more pharmacophoric units into a single molecule to create hybrid compounds with potentially enhanced or synergistic biological activities. researchgate.netebi.ac.ukijpcbs.com The this compound scaffold can be hybridized with various other heterocyclic systems. For example, the amine functionality can be used as a handle to link to other heterocyclic rings through the formation of amide, sulfonamide, or other suitable linkages. This approach has been used to create chroman-based dual IKr and IKs blockers by hybridizing the chroman moiety with other pharmacophores. researchgate.netebi.ac.uk The synthesis of chroman derivatives linked to thiazole (B1198619) and tetrazole rings has also been reported. google.comgoogle.com
Medicinal Chemistry Perspectives and Rational Design Principles
Chroman-5-ylmethanamine as a Privileged Scaffold for Bioactive Compound Development
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The chroman moiety is a well-established example of such a scaffold, and by extension, this compound holds significant promise for the development of novel therapeutic agents. The inherent structural features of the chroman ring system, including its bicyclic nature, the presence of an oxygen atom, and the ability to adopt specific three-dimensional conformations, contribute to its ability to interact with a diverse range of protein targets.
The chroman scaffold is a key structural component in a variety of naturally occurring and synthetic compounds with a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. For instance, derivatives of chroman have been investigated as potent inhibitors of acetyl-CoA carboxylases (ACCs), which are crucial enzymes in fatty acid metabolism and are considered targets for cancer therapy. nih.gov In one study, a series of chroman derivatives were synthesized and evaluated for their ACC inhibitory activities, with some compounds showing significant anti-proliferative effects against various cancer cell lines. nih.gov
Furthermore, the chroman framework is a cornerstone in the design of ligands for G protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. Notably, derivatives of 3-amino-chromane have been identified as selective ligands for serotonin (B10506) (5-HT) receptors, such as the 5-HT1A and 5-HT2B subtypes, as well as sigma-1 receptors. researchgate.net The strategic placement of the methanamine group at the 5-position of the chroman ring in this compound provides a critical anchor point for tailoring receptor affinity and selectivity. The amino group can act as a key hydrogen bond donor or acceptor, or as a point of attachment for further chemical modifications to optimize interactions with the target receptor.
The versatility of the chroman scaffold is further highlighted by its incorporation into compounds targeting the programmed death-ligand 1 (PD-L1), a key player in tumor immune evasion. nih.gov The development of small-molecule PD-1/PD-L1 inhibitors is a major focus in cancer immunotherapy, and chroman-like structures have emerged as a promising class of antagonists. nih.gov
The following table summarizes the diverse biological targets of various chroman-based scaffolds:
| Scaffold Class | Biological Target | Therapeutic Area |
| Chroman derivatives | Acetyl-CoA Carboxylases (ACCs) | Cancer |
| 3-Amino-chromane derivatives | 5-HT1A, 5-HT2B, Sigma-1 Receptors | CNS Disorders |
| Chroman-like molecules | Programmed Death-Ligand 1 (PD-L1) | Cancer Immunotherapy |
Scaffold-Hopping Strategies in the Design of Chroman-Based Compounds
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity. nih.gov This approach is particularly valuable for discovering novel chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, and for navigating around existing patents. nih.govdundee.ac.uk
The this compound scaffold can be both a product of and a starting point for scaffold-hopping endeavors. For instance, starting from a known ligand for a particular receptor, medicinal chemists can employ computational and synthetic strategies to replace the original core with the chroman ring system. This can lead to the discovery of new chemotypes with distinct intellectual property potential.
One common application of scaffold hopping is to transition from a flexible, open-chain ligand to a more rigid, cyclic scaffold like chroman. This can have several advantages, including pre-organizing the pharmacophoric groups in a bioactive conformation, which can lead to an increase in binding affinity due to a lower entropic penalty upon binding to the receptor.
Conversely, the chroman scaffold itself can serve as a template for further scaffold hopping. By identifying the key pharmacophoric elements of a bioactive chroman derivative, chemists can design and synthesize new scaffolds that present these elements in a similar spatial arrangement. For example, the bicyclic system of chroman could potentially be replaced by other bicyclic or even monocyclic systems that maintain the crucial interactions with the biological target.
A practical example of a scaffold-hopping exercise involved the development of proteasome inhibitors, where an extensive search for new scaffolds led to a preclinical candidate with improved properties. dundee.ac.uk While not directly involving this compound, this study exemplifies the principles of using in silico profiling and medicinal chemistry design to identify novel and improved core structures. dundee.ac.uk
Conformational Restriction and Its Impact on Pharmacophore Presentation
Conformational restriction is a key design principle in medicinal chemistry aimed at reducing the flexibility of a molecule to lock it into a specific, biologically active conformation. nih.gov This strategy can lead to significant improvements in potency, selectivity, and metabolic stability. The chroman ring of this compound provides a degree of inherent rigidity, and further modifications can be made to fine-tune its conformational properties.
The fusion of the dihydropyran ring to the benzene (B151609) ring in the chroman scaffold limits the number of accessible conformations compared to a more flexible, open-chain analogue. This pre-organization of the molecule can enhance its binding affinity for a target receptor by reducing the entropic cost of binding.
A notable example of applying conformational restriction to a chroman-based scaffold is in the development of PD-1/PD-L1 inhibitors. nih.gov Researchers employed a "ring-close" strategy to create novel chroman-like small-molecule inhibitors. nih.gov This approach led to the discovery of compounds with superior inhibitory activity compared to their more flexible precursors. Molecular dynamics simulations and X-ray structural analysis confirmed that the conformationally restricted compounds achieved a more optimal binding mode with the target protein. nih.gov
In the context of this compound, the stereochemistry at the chiral center that can be generated upon substitution on the dihydropyran ring, and the relative orientation of the methanamine group, are critical determinants of how the key pharmacophoric features are presented to the biological target. By synthesizing and evaluating different stereoisomers, medicinal chemists can probe the specific conformational requirements of the receptor's binding pocket.
The introduction of substituents on the chroman ring can further influence its conformation. For example, the placement of bulky groups can favor certain chair or boat-like conformations of the dihydropyran ring, thereby influencing the spatial orientation of the methanamine side chain and its interaction with the target.
Ligand Design Principles for Targeted Receptor Interactions
The rational design of ligands based on the this compound scaffold requires a deep understanding of the structure-activity relationships (SAR) and the specific molecular interactions that govern binding to the intended biological target. The methanamine group at the 5-position serves as a versatile handle for introducing a variety of substituents to probe and optimize these interactions.
A key principle in ligand design is the identification and optimization of interactions with specific amino acid residues within the receptor's binding pocket. For aminergic GPCRs, such as serotonin receptors, the basic nitrogen of the methanamine group is often crucial for forming an ionic bond with an acidic residue (e.g., aspartate) in the transmembrane domain of the receptor. nih.gov
The aromatic part of the chroman scaffold can engage in various non-covalent interactions, including van der Waals forces, pi-pi stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and hydrophobic interactions. Modifications to the benzene ring of the chroman, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the electronic properties of the scaffold and influence these interactions.
Structure-activity relationship studies on lactam-fused chroman derivatives have provided valuable insights into the design of ligands with dual affinity for the 5-HT1A receptor and the serotonin transporter. doi.org These studies revealed that the nature of the substituent on the basic amine and the stereochemistry at the 3-position of the chroman ring were critical for both affinity and functional activity (agonist versus antagonist). doi.org For instance, small alkyl groups like cyclopropylmethyl on the nitrogen were found to be important for the desired pharmacological profile. doi.org
The following table outlines key ligand design considerations for this compound-based compounds:
| Molecular Feature | Design Consideration | Potential Interaction |
| Methanamine Group | Nature of N-substituents (alkyl, aryl, etc.) | Probing hydrophobic pockets, modulating basicity |
| Stereochemistry | Optimal fit within the binding site | |
| Basic Nitrogen | Ionic bonding with acidic residues (e.g., Asp) | |
| Chroman Ring System | Aromatic Ring Substituents | Modulating electronics for pi-stacking, hydrogen bonding |
| Dihydropyran Ring Substituents | Conformational control, additional interactions | |
| Overall Structure | Rigidity vs. Flexibility | Balancing binding affinity and pharmacokinetic properties |
By systematically applying these design principles, medicinal chemists can rationally optimize the structure of this compound derivatives to achieve high potency, selectivity, and desirable drug-like properties for a specific therapeutic target.
In Vitro Biological Activity and Mechanistic Characterization
Antimicrobial Spectrum and Underlying Mechanisms
Derivatives of the chroman and related coumarin (B35378) structures have demonstrated notable inhibitory effects against a range of microbial pathogens in laboratory settings.
The antibacterial potential of chroman derivatives has been explored against both Gram-positive and Gram-negative bacteria. Coumarin derivatives, which are structurally related to chromans, have a well-documented history of antibacterial characteristics. researchgate.net For instance, a synthesized coumarin derivative, 3-(1-((2-hydroxyphenyl)amino)ethylidene)chroman-2,4-dione , was tested for its antimicrobial activity against four bacterial species and demonstrated positive results. researchgate.net Further studies on chromeno pyrimidines, which integrate the chromene and pyrimidine (B1678525) rings, were undertaken specifically to investigate their antimicrobial properties. researchgate.net
Some research has identified potential cellular targets. Indole (B1671886) derivatives, another class of heterocyclic compounds, have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival, and decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial for mycobacterial cell wall synthesis. nih.gov While these are not chromans, they illustrate common strategies in targeting bacterial cells that could be applicable to other heterocyclic compounds.
Table 1: In Vitro Antibacterial Activity of a Chroman Derivative
| Compound | Bacterial Species Tested | Outcome |
| 3-(1-((2-hydroxyphenyl)amino)ethylidene)chroman-2,4-dione | Four bacterial species | Activity was proven in the study. researchgate.net |
The antifungal activity of chroman-based compounds is a significant area of investigation. Many natural and synthetic coumarin derivatives exhibit a broad spectrum of biological activities, including antifungal properties. researchgate.net Studies have confirmed the antifungal potential of various synthesized derivatives.
For example, the compound 3-(1-((2-hydroxyphenyl)amino)ethylidene)chroman-2,4-dione was shown to be active against three different fungal species. researchgate.net Similarly, synthesized coumarin acetohydrazide derivatives demonstrated antifungal activity against Candida albicans and Aspergillus niger. researchgate.net The development of chromeno pyrimidine analogs was also pursued due to the known antimicrobial properties of the parent structures. researchgate.net The mechanism of action for some antifungal agents involves the inhibition of essential enzymes or disruption of cell membrane integrity. nih.govagriculturejournals.cz For instance, some natural compounds inhibit the mycelial growth of pathogenic fungi, causing significant morphological damage such as cell deformation and collapse. nih.gov
Table 2: In Vitro Antifungal Activity of Chroman and Coumarin Derivatives
| Compound/Class | Fungal Species Tested | Key Findings |
| 3-(1-((2-hydroxyphenyl)amino)ethylidene)chroman-2,4-dione | Three fungal species | Demonstrated antifungal activity. researchgate.net |
| Coumarin Acetohydrazide Derivatives | Candida albicans, Aspergillus niger | Compounds showed significant antifungal activity against both species. researchgate.net |
| Griseofulvin (a known antifungal coumaranone) | Magnaporthe grisea, Corticium sasaki, Botrytis cinerea | Showed high levels of fungal control in vivo. mdpi.com |
| Sporothriolide (from an endophytic fungus) | Rhizoctonia solani | Showed antifungal activity with an EC₅₀ value of 3.04 µg/mL. mdpi.com |
The global challenge of drug-resistant malaria has spurred research into new chemical entities, including those with a chroman core. niscpr.res.in Several studies have highlighted the potential of coumarin-based derivatives as antimalarial agents.
In one study, a series of sulfonamide-based coumarin- evitachem.comvulcanchem.com-triazole hybrids were synthesized and screened for their in vitro activity against the 3D7 strain of Plasmodium falciparum. niscpr.res.in Out of twenty-five compounds, four displayed significant activity with IC₅₀ values below 10 µM. niscpr.res.in The most potent compound in this series exhibited an IC₅₀ of 3.64 µM. niscpr.res.in Another study focused on 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones , finding that eleven compounds in the series had micromolar potency against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. researchgate.net
Table 3: In Vitro Antimalarial Activity of Coumarin Derivatives against P. falciparum
| Compound/Class | Strain(s) | Reported IC₅₀ Values |
| Sulfonamide-Coumarin- evitachem.comvulcanchem.com-Triazole Hybrid (7c) | P. falciparum 3D7 | 3.64 µM niscpr.res.in |
| Sulfonamide-Coumarin- evitachem.comvulcanchem.com-Triazole Hybrid (7b) | P. falciparum 3D7 | 3.68 µM niscpr.res.in |
| 3-Cinnamoyl-4-hydroxy-2H-chromen-2-ones (11 compounds) | Chloroquine-sensitive & -resistant strains | Exhibited micromolar potency. researchgate.net |
In Vitro Antineoplastic and Cytotoxic Potentials
The chroman scaffold is a feature of many compounds investigated for their ability to inhibit cancer cell growth and induce cell death. nih.gov
Numerous chroman and coumarin derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. researchgate.net These studies are crucial for identifying potential anticancer drug candidates. nih.gov
A synthesized coumarin–orthoaminophenol derivative demonstrated significant cytotoxic effects against the human colorectal carcinoma cell line HCT-116, while showing no cytotoxicity towards the healthy human lung cell line MRC-5. researchgate.net In another investigation, a thiophenylchromane derivative showed moderate anticancer activity against the liver cancer cell line HepG2, with a reported IC₅₀ value of 26.04 µg/mL. researchgate.net
Further research on newly synthesized chromen-5-one derivatives found that several of the compounds exhibited high levels of inhibition against various cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa). nih.gov Similarly, a series of chroman derivatives were found to have significant cytotoxic effects against A2780 (ovarian cancer) and HeLa cell lines.
Table 4: In Vitro Antiproliferative Activity of Chroman/Coumarin Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity/IC₅₀ Values |
| Coumarin–orthoaminophenol derivative | HCT-116 (colorectal carcinoma), MRC-5 (healthy lung) | Significant cytotoxic effects on HCT-116; no cytotoxic effects on MRC-5. researchgate.net |
| 3-((thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione | HepG2 (liver carcinoma), BEAS-2B (normal cell) | IC₅₀ = 26.04 µg/mL (HepG2), IC₅₀ = 35.63 µg/mL (BEAS-2B). researchgate.net |
| Chromen-5-one derivatives | HepG2 (liver carcinoma), HeLa (cervical carcinoma), A549 (lung carcinoma) & others | Several compounds showed high inhibition. nih.gov |
| Unspecified Chroman derivatives | A2780 (ovarian cancer), HeLa (cervical cancer) | Certain derivatives exhibited significant cytotoxic effects. |
| Dehydroabietylamine imidazole (B134444) derivatives (L² and L⁵) | MCF-7 (breast cancer) | IC₅₀ = 0.75 µM (L²), IC₅₀ = 2.17 µM (L⁵). nih.gov |
A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. nih.govresearcherslinks.com Research suggests that chroman derivatives can also trigger this pathway.
Studies have indicated that certain chromen-4-one derivatives exhibit anticancer properties by not only inhibiting tumor growth but also by inducing apoptosis in cancer cells. The cytotoxic effects observed in HCT-116 cells by a coumarin derivative are consistent with the induction of apoptosis. researchgate.net While not chromans, the well-studied curcuminoids have been shown to induce apoptosis-like cell death in prostate cancer cell lines, a process that involves the generation of reactive oxygen species (ROS). mdpi.com This pro-oxidant mechanism is a potential pathway that could be shared by other phenolic compounds. The ability of anticancer drugs to induce apoptosis is a key indicator of their potential therapeutic efficacy. nih.govresearcherslinks.com
Modulation of Reactive Oxygen Species (ROS) and Oxidative Stress (In Vitro)
High levels of reactive oxygen species (ROS) can lead to oxidative stress, causing damage to essential biological macromolecules such as proteins, lipids, and DNA, which may contribute to the development of various diseases. mdpi.com The generation of ROS is a process that can be influenced by various chemical compounds. mdpi.com In the context of drug-induced toxicity, ROS production is a significant factor. For instance, studies on cadmium telluride (CdTe) quantum dots in a Kupffer cell (KC) model demonstrated that even low-dose exposure can lead to severe ROS production and subsequent oxidative stress and inflammation. nih.gov While direct studies on Chroman-5-ylmethanamine are limited, the broader class of chroman and related heterocyclic compounds has been investigated for its relationship with oxidative processes. The antioxidant properties of some chroman derivatives are a key area of interest, as antioxidants can mitigate the oxidative damage caused by ROS. nih.gov
Mechanisms of DNA Damage in Cellular Models (In Vitro)
DNA damage is a critical event in cellular function and can be induced by high levels of free radicals and certain chemical agents. mdpi.com The interaction between chemical species and DNA can lead to genotoxicity, a significant factor in carcinogenesis. nih.gov The study of how different compounds induce or prevent DNA damage is crucial for understanding their therapeutic potential or toxicity. For example, inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), a DNA repair enzyme, have been shown to enhance DNA damage induced by chemotherapeutic agents like topotecan (B1662842) in human cell lines. mdpi.com This sensitization effect highlights the potential of targeting DNA repair pathways. mdpi.com While specific studies detailing the mechanisms of DNA damage by this compound are not extensively documented, the genotoxicity of chromium species, which share the "chrom-" prefix but are chemically distinct, has been linked to oxidative stress and the formation of DNA adducts. nih.gov
Enzyme Inhibition Profiles (e.g., Aldose Reductase)
The chroman scaffold is a key feature in a variety of enzyme inhibitors, particularly those targeting aldose reductase (AR), an enzyme implicated in diabetic complications. nih.gov A range of compounds incorporating the chroman structure, such as flavonoids, alkaloids, and spirohydantoins, have demonstrated inhibitory activity against rabbit lens aldose reductase at low concentrations (10⁻⁵ M). nih.gov
Spirohydantoin derivatives of chroman are noted for their potent inhibition of this enzyme. nih.gov One of the most potent inhibitors identified is (2R,4S)-6-chloro-2-methylspiro(chroman-4,4'-imidazolidine)-2',5'-dione, which exhibits an IC₅₀ value of 4.7 x 10⁻⁸ M. nih.gov Another potent aldose reductase inhibitor, Fidarestat, is also a spiro[chroman-4,4'-imidazolidine] derivative. nih.gov X-ray crystallography studies of human aldose reductase complexed with Fidarestat have revealed that the inhibitor is positioned in the active site through both hydrophilic and hydrophobic interactions. nih.gov These studies underscore the importance of the chroman structure for achieving high affinity and selectivity for aldose reductase. nih.gov
Table 1: Aldose Reductase Inhibitory Activity of Selected Chroman Derivatives
| Compound Class | Specific Compound Example | Target Enzyme | Potency (IC₅₀) | Source |
|---|---|---|---|---|
| Spirohydantoins of Chroman | 2R,4S-6-chloro-2-methylspiro(chroman-4,4'-imidazolidine)-2',5'-dione | Rabbit Lens Aldose Reductase | 4.7 x 10⁻⁸ M | nih.gov |
| Polyhydroxybenzophenones | Not specified | Rabbit Lens Aldose Reductase | ~10⁻⁷ M | nih.gov |
PD-1/PD-L1 Antagonism and Immunomodulatory Effects (In Vitro)
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) form a critical immune checkpoint pathway that tumor cells often exploit to evade immune destruction. nih.govgoogle.com Consequently, inhibiting the PD-1/PD-L1 interaction is a promising strategy in cancer immunotherapy. nih.gov Recently, a novel class of chroman-like small-molecule inhibitors of PD-L1 has been developed. nih.gov
Through a "ring-close" strategy for conformational restriction, compound (R)-C27 was identified, demonstrating superior PD-1/PD-L1 inhibitory activity compared to a positive control. nih.gov Molecular dynamics simulations and binding free energy calculations predicted that the (R)-enantiomer would be more active than the (S)-enantiomer, a finding later confirmed by bioassays and X-ray structural analysis. nih.gov These results highlight (R)-C27 as a promising lead compound for the development of small-molecule PD-1/PD-L1 inhibitors. nih.gov
In Vitro Modulation of Neurological Receptor Systems
5-Hydroxytryptamine1A (5-HT1A) Receptor Agonism and Related Functional Assays
The chroman moiety is present in several potent agonists of the 5-hydroxytryptamine1A (5-HT1A) receptor, a key target in the treatment of neurological and psychiatric disorders. For instance, Chroman-2-ylmethanamine has been identified as an indole alkaloid with a high affinity for the 5-HT1A receptor. biosynth.com Other chroman derivatives, such as alnespirone (B145028) (a methoxy-chroman) and repinotan (B170810) ((R)-(-)-2-[4-[(chroman-2-ylmethyl)-amino]-butyl]-1,1-dioxo-benzo[d]isothiazolone), are also recognized as potent 5-HT1A receptor agonists. nih.govgoogle.com
Functional assays confirm the agonist activity of these compounds. The administration of alnespirone has been shown to markedly decrease 5-HT turnover in the striatum, an effect that can be prevented by pretreatment with the selective 5-HT1A receptor antagonist WAY-100635. nih.gov This demonstrates that the observed effects are mediated through the 5-HT1A receptor. nih.gov Functional assays used to characterize novel 5-HT1A receptor agonists include ERK1/2 phosphorylation, calcium mobilization, and β-arrestin recruitment, in addition to adenylate cyclase inhibition. acs.org
Table 2: Examples of Chroman Derivatives with 5-HT1A Receptor Activity
| Compound | Structural Class | Noted Activity | Source |
|---|---|---|---|
| Chroman-2-ylmethanamine | Indole alkaloid | High affinity for 5-HT1A receptor | biosynth.com |
| Alnespirone | Methoxy-chroman | Potent 5-HT1A receptor agonist | nih.gov |
Inhibition of Adenylate Cyclase Activity (In Vitro)
The 5-HT1A receptor is a G-protein coupled receptor, and its activation typically leads to the inhibition of adenylate cyclase activity, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This mechanism is a hallmark of 5-HT1A receptor agonism. acs.org Therefore, chroman derivatives that act as 5-HT1A agonists are expected to inhibit adenylate cyclase.
Studies have shown that various compounds can directly or indirectly inhibit adenylate cyclase. nih.gov For example, 5-aminolevulinic acid (ALA) has been found to dose-dependently decrease cAMP levels by inhibiting basal adenylate cyclase activity in rat cerebellar membranes. nih.gov This inhibition was prevented by antioxidants, suggesting a mechanism mediated by oxidative damage. nih.gov In the context of 5-HT1A receptor signaling, the inhibition of adenylate cyclase is a key downstream functional outcome of receptor activation by agonists like the chroman derivatives. nih.govacs.org
Other Documented In Vitro Biological Activities (e.g., Antioxidant Properties)
As of the latest available scientific literature, there is no specific documented in vitro biological activity reported for the chemical compound This compound . Extensive searches of scientific databases and research publications did not yield any studies detailing its antioxidant properties or any other biological effects.
While research has been conducted on various other isomers and derivatives within the chroman family, such as those with the methanamine group at positions 2, 3, 4, and 6, the biological profile of the 5-position isomer remains uncharacterized in publicly accessible literature. For instance, studies on compounds like 3,4-dihydro-2H-1-benzopyran-4-ylmethanamine have described antioxidant activities, but this information is specific to that particular isomer and cannot be extrapolated to this compound. vulcanchem.com Similarly, other derivatives have been investigated for a range of activities from neuroprotection to antimicrobial effects, but these findings are not directly applicable to the specified compound. smolecule.com
Therefore, no data tables or detailed research findings on the in vitro biological activity of this compound can be provided at this time. Further research is required to determine the potential biological and mechanistic characteristics of this specific molecule.
Structural Characterization and Advanced Computational Studies
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are pivotal in determining the connectivity and chemical environment of atoms within a molecule.
NMR spectroscopy is the cornerstone of molecular structure determination in solution.
¹H NMR: Proton NMR would provide critical information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The chemical shifts (δ) of the aromatic protons on the chroman ring, the diastereotopic protons of the methylene groups in the dihydropyran ring, and the protons of the aminomethyl group would be key identifiers.
¹³C NMR: Carbon-13 NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments. The chemical shifts of the aromatic, aliphatic, and benzylic carbons would be instrumental in confirming the carbon skeleton of Chroman-5-ylmethanamine.
At present, specific, experimentally-derived ¹H and ¹³C NMR data tables for this compound are not available in the reviewed literature.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for:
N-H stretching vibrations of the primary amine group.
C-H stretching vibrations of the aromatic and aliphatic portions.
C=C stretching vibrations of the aromatic ring.
C-O-C stretching of the ether linkage in the chroman ring.
N-H bending vibrations.
A detailed table of experimentally determined IR absorption frequencies for this compound is not currently available in public scientific databases.
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This technique would be used to:
Determine the exact mass of the molecular ion ([M]⁺) or protonated molecule ([M+H]⁺), confirming the molecular formula.
Analyze the fragmentation pattern to deduce the structure of the molecule. Key fragments would likely arise from the cleavage of the aminomethyl group, and fragmentation of the chroman ring.
Specific mass-to-charge ratios (m/z) and their relative abundances from mass spectrometric analysis of this compound have not been detailed in the available literature.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) would be indicative of the chromophoric system, primarily the substituted benzene (B151609) ring within the chroman structure.
Experimentally determined UV-Vis absorption maxima for this compound are not reported in the surveyed scientific literature.
Crystallographic Analysis for Solid-State Conformation
Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
The planarity of the aromatic ring.
The conformation of the dihydropyran ring (e.g., half-chair or boat).
The orientation of the aminomethyl substituent.
Intermolecular interactions, such as hydrogen bonding, in the solid state.
Crystallographic data, including unit cell parameters and atomic coordinates for this compound, are not available in the public domain as of the latest review.
Theoretical and Computational Chemistry Approaches
Computational chemistry offers a powerful lens to examine molecules at an atomic level. For the chroman scaffold, these approaches help in understanding its intrinsic properties and how it interacts with biological targets, guiding further experimental work.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. eurjchem.compku.edu.cn By calculating the electron density, DFT can predict various chemical properties. Studies on chroman derivatives have utilized DFT to understand their adsorption behavior and electron-donating capabilities, which are crucial for their biological activity. researchgate.net For instance, in a study of 2-(3,4-dihydroxyphenyl) chroman-3,5,7-triol as a corrosion inhibitor, DFT was employed to determine frontier molecular orbital energies and reactivity descriptors. researchgate.net These calculations revealed that high electron density on hydroxyl and aromatic groups enhances interaction with metal surfaces, a principle that also applies to interactions with biological receptors. researchgate.net Similarly, DFT has been used to analyze the structural and dynamic properties of 6-chromanyl ethereal derivatives, providing insights into their conformational preferences. mdpi.com
Table 1: Key Parameters from DFT Calculations on Chroman Derivatives
| Parameter | Description | Significance in Drug Design |
| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Determines the molecule's shape and how it fits into a receptor's binding site. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; crucial for forming bonds with receptors. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; involved in charge-transfer interactions. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Highlights electron-rich and electron-poor regions, predicting sites for electrostatic interactions and hydrogen bonding. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in polar interactions with the target protein. |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. youtube.comyoutube.comyoutube.com The most important of these are the frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Orbital Analysis is critical for understanding chemical reactivity. researchgate.net The energy and shape of the HOMO are associated with the molecule's capacity as an electron donor, while the LUMO represents its capacity as an electron acceptor. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap implies that a molecule can be easily excited, making it more reactive. In the context of chroman derivatives, this analysis helps predict how the molecule will interact with biological targets, for example, by participating in charge-transfer interactions within an enzyme's active site. researchgate.net
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility of a molecule and its stability when bound to a target protein. nih.gov For chroman-based compounds, MD simulations have been used to validate docking results and assess the stability of ligand-protein complexes. nih.govnih.gov
In a study on spiroquinoxalinopyrrolidine embedded chromanone hybrids as anti-cholinesterase agents, MD simulations were performed to confirm the stability of the docked poses. nih.gov Key metrics such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) are monitored throughout the simulation. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket without significant conformational changes. mdpi.com These simulations offer a dynamic view of the binding event, revealing how the ligand and protein adapt to each other. nih.govmdpi.com
Binding free energy calculations are advanced computational methods that provide a quantitative prediction of the binding affinity between a ligand and its target protein. escholarship.org These calculations are often performed as a follow-up to molecular docking and MD simulations to obtain a more accurate estimate of a compound's potency. wustl.eduuni-duesseldorf.de
Methods like Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) and alchemical free energy calculations are widely used. wustl.edunih.gov Alchemical free energy methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), compute the free energy difference by gradually "transforming" one molecule into another in a non-physical, or alchemical, process. nih.govrutgers.edu While computationally intensive, these calculations can yield results that correlate well with experimental binding affinities, making them a valuable tool in lead optimization. uni-duesseldorf.denih.govrutgers.edu
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand how potential drugs interact with their targets at a molecular level. nih.gov
Several studies have employed molecular docking to investigate chroman derivatives. For example, a library of 2H-chroman-4-one derivatives was evaluated through docking against fungal and bacterial proteins to establish their binding affinities. nih.gov In another study, new spiro-chromanone hybrids were docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. nih.gov The results identified key interactions, such as hydrogen bonds and π-π stacking, and provided binding affinity scores (often in kcal/mol), which help in ranking compounds. The compound with the most favorable (i.e., most negative) binding energy is predicted to be the most potent inhibitor. nih.gov
Table 2: Representative Molecular Docking Results for Chroman Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interactions Noted |
| Compound 5f (fluoro-substituted spiro-chromanone) | Acetylcholinesterase (AChE) | -10.5 | Not specified |
| Compound 5f (fluoro-substituted spiro-chromanone) | Butyrylcholinesterase (BChE) | -11.6 | Not specified |
| Galantamine (Reference Drug) | Acetylcholinesterase (AChE) | -7.56 | Not specified |
| Galantamine (Reference Drug) | Butyrylcholinesterase (BChE) | -7.91 | Not specified |
Data sourced from a study on spiroquinoxalinopyrrolidine embedded chromanone hybrids. nih.gov
Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in potency, researchers can derive rules that guide the design of more effective drugs.
Computational studies are integral to deriving SAR. For the spiro-chromanone hybrids mentioned previously, the experimental results combined with docking studies allowed for SAR derivation. It was observed that the presence and position of substituents on the phenyl ring had a significant impact on inhibitory activities against cholinesterases. nih.gov Specifically, the compound bearing a fluoro group (an electron-withdrawing halogen) exhibited the highest potency. nih.gov This finding suggests that electron-withdrawing groups on the phenyl ring are beneficial for activity in this class of compounds. This type of insight, derived from integrating computational and experimental data, is fundamental to advancing from a preliminary hit compound to a highly optimized lead candidate.
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For chroman derivatives, 3D-QSAR methods like Molecular Field Analysis (MFA) are employed to explore the substitutional requirements for their therapeutic effects. nih.gov
In a typical 3D-QSAR study, a training set of molecules is aligned, and their steric and electrostatic fields are calculated. These fields are then used to generate a statistical model, often through methods like Genetic Partial Least Squares (G/PLS), which can predict the activity of new compounds. The predictive power of such models is rigorously validated using test sets of molecules and statistical metrics like the cross-validated coefficient (q²) and the conventional correlation coefficient (r²). For a series of chromone (B188151) derivatives, a statistically significant and highly predictive MFA model was developed, demonstrating the utility of this approach in understanding the structure-activity landscape of this class of compounds. nih.gov
The general workflow for a QSAR study on this compound derivatives would involve the following steps:
| Step | Description |
| 1. Data Set Selection | A series of this compound analogs with measured biological activity (e.g., IC50 values) is compiled. |
| 2. Molecular Modeling and Alignment | 3D structures of the compounds are generated and aligned based on a common scaffold. The most active compound often serves as the template for alignment. nih.gov |
| 3. Descriptor Calculation | Physicochemical, electronic, and steric descriptors are calculated for each molecule. In 3D-QSAR, these are typically steric and electrostatic interaction energies. |
| 4. Model Generation | Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are used to build the QSAR model. |
| 5. Model Validation | The model's predictive ability is assessed using internal (cross-validation) and external validation techniques to ensure its robustness and reliability. mdpi.comnih.gov |
Influence of Substituent Position and Electronic Properties on In Vitro Activity
The biological activity of chroman derivatives is significantly influenced by the nature and position of substituents on the chroman ring system. Structure-activity relationship (SAR) studies on related chromenone derivatives have revealed that modifications at various positions can dramatically alter their inhibitory activity against specific biological targets. nih.gov
For instance, in a study on chromenone derivatives as interleukin-5 inhibitors, it was found that the introduction of a propanol unit at a specific position remarkably enhanced the activity. nih.gov Furthermore, small substituents with hydrogen bonding capability at certain positions on an attached phenyl ring were shown to provide a favorable contribution to the biological activity. nih.gov
The electronic properties of substituents, such as their ability to donate or withdraw electrons, also play a crucial role. These properties can affect the binding affinity of the molecule to its target protein by altering the charge distribution and polarity of the molecule. The table below summarizes the expected influence of common substituents on the in vitro activity of this compound, based on general principles observed in related heterocyclic compounds.
| Substituent | Electronic Effect | Expected Influence on In Vitro Activity |
| -OH (Hydroxy) | Electron-donating, H-bond donor | Can enhance activity through hydrogen bonding with the target protein. |
| -OCH3 (Methoxy) | Electron-donating | May increase lipophilicity, potentially improving cell permeability and activity. |
| -NO2 (Nitro) | Electron-withdrawing | Can modulate the electronic profile of the molecule, potentially influencing binding affinity. |
| -Cl, -F (Halogens) | Electron-withdrawing, increase lipophilicity | Can enhance binding through halogen bonding and improve membrane permeability. |
| -CH3 (Methyl) | Weakly electron-donating | Can provide beneficial steric interactions within a binding pocket. |
Stereochemical Effects on Biological Potency
Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms can significantly impact how a molecule interacts with its biological target, as enzymes and receptors are themselves chiral. nih.gov
The differential activity of stereoisomers is a well-documented phenomenon in medicinal chemistry. nih.govnih.gov For many chiral drugs, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. This stereoselectivity arises from the specific spatial orientation required for optimal binding to the target protein.
In studies of other chiral compounds, it has been demonstrated that the biological potency can vary dramatically between enantiomers and diastereomers. For example, in a study on psorospermin derivatives, the naturally occurring (2'R,3'R) enantiomer was found to be the most potent across all cell lines tested, with the order of biological potency being (2'R,3'R) > (2'R,3'S) = (2'S,3'R) > (2'S,3'S). nih.gov This highlights the profound impact of stereochemistry on biological function. Molecular modeling studies can often rationalize these differences by examining the binding interactions of each stereoisomer within the active site of the target protein. nih.gov
For this compound, which possesses a stereocenter at the carbon bearing the aminomethyl group, it is expected that the (R) and (S) enantiomers will exhibit different biological activities. The precise nature and magnitude of this difference would depend on the specific biological target and the interactions within its binding site.
| Stereoisomer | Expected Biological Potency | Rationale |
| (R)-Chroman-5-ylmethanamine | Potentially higher or lower than the (S)-enantiomer | The specific spatial arrangement of the aminomethyl group will lead to differential interactions with the chiral binding site of the target protein. One enantiomer is likely to have a more favorable binding orientation. |
| (S)-Chroman-5-ylmethanamine | Potentially higher or lower than the (R)-enantiomer | The specific spatial arrangement of the aminomethyl group will lead to differential interactions with the chiral binding site of the target protein. One enantiomer is likely to have a more favorable binding orientation. |
| Racemic Mixture | Activity will be a composite of the two enantiomers | The overall observed activity will depend on the relative potencies and concentrations of the (R) and (S) enantiomers. |
Future Perspectives and Emerging Research Directions for Chroman 5 Ylmethanamine
Exploration of Novel and Sustainable Synthetic Pathways
The advancement of organic synthesis towards more environmentally benign processes is a critical goal for modern chemistry. The future synthesis of Chroman-5-ylmethanamine and its analogs will likely move away from traditional, often harsh, methods towards more sustainable and efficient "green" chemistry approaches. nih.goveurekalert.org These methods aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption. eurekalert.org
Key areas of exploration include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields for the synthesis of chroman scaffolds. nih.govresearchgate.net
Use of Green Solvents and Catalysts: The replacement of toxic organic solvents with water, ionic liquids, or deep eutectic solvents is a significant trend. researchgate.netsharif.edu Furthermore, the development of recyclable and non-toxic catalysts, such as nano-kaoline/BF3/Fe3O4, can enhance the sustainability of the synthetic process. sharif.edu
Photocatalytic and Radical-Initiated Cyclizations: Modern synthetic strategies, such as visible-light-driven reactions and cascade radical annulations, offer novel and mild conditions for constructing the chroman-4-one scaffold, which can be a precursor to this compound. mdpi.comfrontiersin.org These methods often exhibit high functional group tolerance, allowing for the synthesis of a diverse range of derivatives. frontiersin.org
Convergent Synthetic Routes: Multi-step, convergent methods, such as a sequence involving a Heck coupling, reduction, and Mitsunobu cyclization, can provide flexible and efficient access to various 2-substituted chromans. organic-chemistry.org Adapting such strategies could facilitate the modular assembly of complex this compound derivatives.
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to heat reactions, often leading to rapid reaction rates. | Reduced reaction times, higher yields, improved purity. | nih.govresearchgate.net |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing mass transfer and reaction rates. | Environmentally benign conditions, high yields in shorter timeframes. | researchgate.net |
| Photocatalytic Radical Cyclization | Uses visible light and a photocatalyst to initiate radical reactions under mild conditions. | Green and powerful strategy, excellent functional group tolerance. | frontiersin.org |
| Domino Knoevenagel-Michael-Cyclization | A one-pot, three-component reaction often facilitated by recyclable nanocatalysts. | High atom economy, solvent-free conditions, easy work-up. | sharif.edu |
Advanced Derivatization Strategies for Improved In Vitro Biological Performance
The therapeutic potential of a scaffold is often realized through systematic structural modifications. For this compound, the core structure offers multiple positions for derivatization, including the aromatic ring, the pyran ring, and the methanamine moiety itself. Advanced derivatization, guided by structure-activity relationship (SAR) studies, will be crucial for enhancing its in vitro biological performance. nih.govrsc.org
Future strategies should focus on:
Modification of the Methanamine Group: The primary amine at position 5 is a key handle for derivatization. It can be converted into a wide array of functional groups, such as amides, sulfonamides, ureas, and Schiff bases, to modulate properties like solubility, cell permeability, and target binding. For example, the synthesis of novel amidochromans has been shown to yield compounds with potent anti-inflammatory activity. rsc.org
Substitution on the Aromatic Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the benzene (B151609) ring can significantly influence electronic properties and lipophilicity, thereby affecting biological activity. SAR studies on other chromanones have shown that larger, electron-withdrawing groups in certain positions can be favorable for inhibitory activity against enzymes like SIRT2. nih.govacs.org
Stereoselective Synthesis: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers will be essential, as biological targets often exhibit stereospecificity. In some spirocyclic chromanes, the S-enantiomer has shown significantly higher potency than the R-enantiomer. nih.gov
| Chroman Scaffold | Position of Substitution | Substituent Type | Observed Impact on In Vitro Activity | Reference |
|---|---|---|---|---|
| Chroman-4-one | C6, C8 | Electron-withdrawing groups (e.g., Br, Cl) | Increased inhibitory potency against SIRT2. | nih.govacs.org |
| Chroman-4-one | C2 | Alkyl chains (e.g., n-pentyl) | Optimal chain length found to be critical for SIRT2 inhibition. | nih.govacs.org |
| Spirocyclic Chromane | Piperidine (B6355638) N-substituent | Various | Probed the importance of this position for antimalarial activity. | nih.gov |
| 7-Hydroxychromane | C6 | Carboxamide with varying alkyl chains | Chain length and branching significantly affect anti-inflammatory activity. | rsc.org |
Expansion of In Vitro Mechanistic Studies to Novel Biological Targets
Chroman derivatives have been reported to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties. rsc.orgnih.govnih.govmdpi.com A significant future direction for this compound is to screen it and its newly synthesized derivatives against a diverse array of novel biological targets to uncover new therapeutic applications.
Promising areas for investigation include:
Enzyme Inhibition: Given that chromanones have shown inhibitory activity against enzymes like SIRT2 and Pteridine Reductase 1 (PTR1), it is plausible that this compound derivatives could target other enzymes implicated in disease, such as kinases, proteases, or histone-modifying enzymes. nih.govnih.gov Dual inhibitors, for instance targeting both COX-2 and 5-LO, represent another promising avenue. mdpi.com
Receptor Modulation: The structural features of this compound could allow it to interact with various receptors, particularly those in the central nervous system, given the presence of the amine functionality. Screening against G-protein coupled receptors (GPCRs) or ion channels could reveal unexpected activities.
Antiproliferative Mechanisms: For derivatives showing anticancer potential, detailed mechanistic studies are warranted. Investigations could explore effects on cell cycle progression, induction of apoptosis, or inhibition of autophagy, as has been done for other chromanone derivatives in colorectal cancer cell lines. nih.gov
Antiparasitic Targets: The demonstrated activity of chroman-4-ones against trypanosomatid parasites suggests that this compound could be a scaffold for developing new agents against neglected tropical diseases. nih.gov
| Target Class | Known Target Example for Chromans | Potential Novel Targets for this compound | Therapeutic Area | Reference |
|---|---|---|---|---|
| Enzymes | Sirtuin 2 (SIRT2) | Kinases, Histone Deacetylases (HDACs), Cyclooxygenases (COX) | Neurodegeneration, Cancer, Inflammation | nih.govacs.org |
| Parasitic Enzymes | Pteridine Reductase 1 (PTR1) | Other essential parasitic enzymes (e.g., proteases) | Trypanosomiasis, Leishmaniasis | nih.gov |
| Cellular Pathways | TNF-α induced ICAM-1 expression | Apoptosis pathways (e.g., caspases), Autophagy pathways | Inflammation, Cancer | rsc.orgnih.gov |
| Receptors | Not widely explored | Serotonin (B10506) receptors, Dopamine (B1211576) receptors, Adrenergic receptors | Neurological and Psychiatric Disorders | N/A |
Integration of Cheminformatics and Machine Learning for De Novo Design
The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. frontiersin.orgrsynjournals.org For this compound, these computational tools offer a powerful strategy for navigating the vast chemical space to design novel molecules with optimized properties in silico before committing to costly and time-consuming synthesis. nih.govschrodinger.com
Future research should integrate the following computational approaches:
De Novo Molecular Generation: Using the this compound scaffold as a starting point, generative deep learning models such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be employed to design novel derivatives. nih.govnih.gov These models can learn the underlying patterns of known active molecules and generate new structures with a high probability of possessing desired biological activities. frontiersin.orgnih.gov
Predictive Modeling (in silico ADMET): Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. u-strasbg.fr This allows for the early-stage filtering of molecules that are likely to fail later in development, focusing resources on the most promising candidates.
Virtual Screening and Molecular Docking: Cheminformatics tools can be used to perform high-throughput virtual screening of libraries of this compound derivatives against the 3D structures of biological targets. mewburn.comneovarsity.org This can help prioritize compounds for synthesis and identify potential binding modes, guiding further derivatization efforts.
Active Learning Cycles: An iterative approach, known as active learning, can be implemented where the AI model suggests a small batch of compounds to synthesize and test. frontiersin.org The experimental results are then fed back into the model to improve its predictive accuracy for the next design cycle, creating a highly efficient discovery loop. frontiersin.org
| Step | Description | Computational Tools | Objective |
|---|---|---|---|
| 1. Scaffolding | Define this compound as the core scaffold for generation. | Molecular editors, Fragment libraries | Establish the chemical starting point. |
| 2. Generative Design | Use AI to generate a virtual library of novel derivatives based on the scaffold. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Explore novel chemical space around the core structure. |
| 3. In Silico Filtering | Predict drug-like properties (e.g., Lipinski's rule of five) and ADMET profiles. | QSAR models, ADMET prediction software | Eliminate compounds with predicted poor properties. |
| 4. Virtual Screening | Dock the filtered virtual compounds against a selected biological target. | Molecular docking software (e.g., AutoDock, Schrödinger Suite) | Prioritize compounds based on predicted binding affinity and interactions. |
| 5. Synthesis & In Vitro Testing | Synthesize a small number of the highest-priority candidates for biological evaluation. | (Experimental) | Validate computational predictions and generate new data. |
| 6. Model Refinement | Incorporate new experimental data into the AI model to improve its predictive power. | Active Learning algorithms | Iteratively improve the design cycle for higher efficiency. |
Q & A
Q. How can conflicting spectral data for this compound derivatives be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
